

GSK805: A Potent and Orally Bioavailable RORyt Inverse Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORyt activity, GSK805 effectively suppresses the Th17 cell transcriptional network, leading to reduced production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3][4] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and biological activity of GSK805, supported by detailed experimental protocols and data.

Discovery and Chemical Structure

GSK805 was identified through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET)-based assay designed to detect compounds that disrupt the interaction between the RORyt ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC1) peptide.[3][4] This screening led to the discovery of a series of biaryl amides with potent RORyt inhibitory activity, from which **GSK805** was optimized for its favorable potency, oral bioavailability, and CNS penetration.[1]

Chemical Structure:



GSK805, with the chemical name N-(2,6-dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-4-(ethylsulfonyl)benzeneacetamide, is a biaryl amide derivative.[2][5]

Chemical Formula: C23H18Cl2F3NO4S[5]

Molecular Weight: 532.36 g/mol [2]

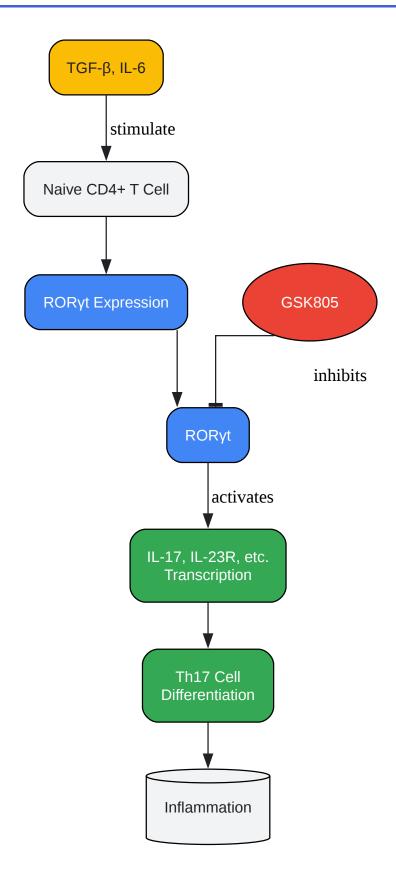
CAS Number: 1426802-50-7[1]

Mechanism of Action: RORyt Signaling Pathway

GSK805 functions as an inverse agonist of RORyt. This means it binds to the receptor and promotes a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. The primary target of **GSK805**'s action is the RORyt-dependent transcriptional program that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

The signaling pathway inhibited by **GSK805** is central to Th17 cell lineage commitment. Upon stimulation with cytokines such as TGF- β and IL-6, naive T cells upregulate the expression of RORyt. RORyt then acts as a master transcriptional regulator, binding to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-23R. By inhibiting RORyt, **GSK805** effectively blocks the production of these pro-inflammatory cytokines, thereby attenuating the pathogenic activity of Th17 cells.





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Figure 1: Simplified RORyt signaling pathway in Th17 cell differentiation and its inhibition by **GSK805**.

Quantitative Biological Data

The potency and efficacy of **GSK805** have been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

Assay Type	Target/System	Parameter	Value	Reference(s)
Biochemical Assay				
FRET Assay	RORyt LBD - SRC1 interaction	pIC50	8.4	[1]
Cell-Based Assays				
Th17 Cell Differentiation	Mouse naive CD4+ T cells	pIC50	>8.2	[1]
IL-17 Production	Mouse naive CD4+ T cells under Th17 polarizing conditions	Inhibition	Comparable to 2.5 μM TMP778 at 0.5 μM	[4]
In Vivo Models				
Experimental Autoimmune Encephalomyeliti s (EAE)	C57BL/6 mice	Oral Dose	10 mg/kg/day	[4]
Colitis Model	IL-10-/- mice	Oral Dose	10 mg/kg/day	[6]

Experimental Protocols RORyt FRET-Based Ligand Binding Assay (Principle)



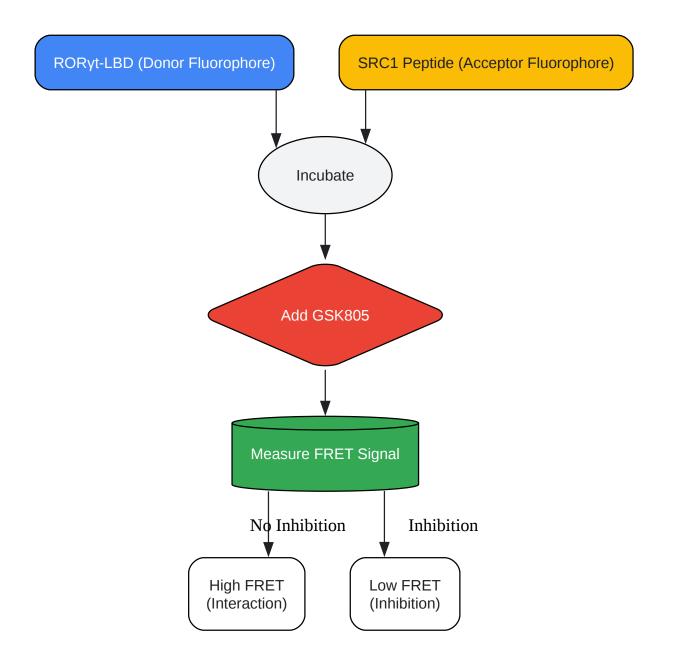
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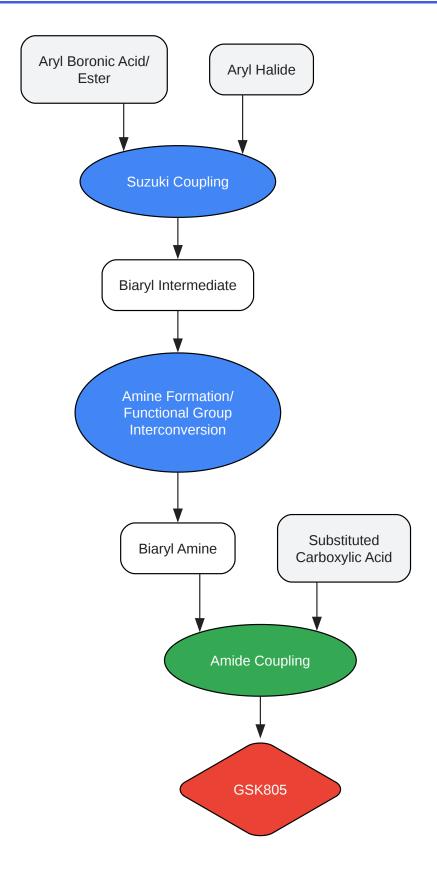
This assay is designed to identify compounds that disrupt the interaction between the RORyt Ligand Binding Domain (LBD) and a coactivator peptide, SRC1. The principle relies on Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Workflow:









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